but-3-yne-1-sulfonyl fluoride
Description
But-3-yne-1-sulfonyl fluoride (C₄H₅FO₂S) is a sulfonyl fluoride derivative featuring a terminal alkyne group. Sulfonyl fluorides are widely recognized for their utility as electrophilic reagents in organic synthesis, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry. The alkyne moiety in this compound introduces additional reactivity, enabling participation in cycloaddition reactions (e.g., azide-alkyne Huisgen cycloaddition).
Properties
CAS No. |
2290008-57-8 |
|---|---|
Molecular Formula |
C4H5FO2S |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-yne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonic acids or sulfonates with thionyl fluoride. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the use of sulfonic acid sodium salts, which are converted to sulfonyl fluorides using thionyl fluoride or Xtalfluor-E® .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride or potassium hydrogen fluoride . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
But-3-yne-1-sulfonyl fluoride undergoes nucleophilic substitution at the sulfur atom, where the leaving group (fluoride) is displaced by nucleophiles such as amines, alcohols, or thiols. This reaction is central to its utility in forming covalent bonds with biomolecules (e.g., enzyme inhibition) and functionalizing polymers or small molecules .
Mechanism :
-
Nucleophilic attack : A nucleophile (e.g., amine) attacks the electrophilic sulfur atom.
-
Displacement : Fluoride leaves, forming a new bond between the nucleophile and the sulfur.
-
Formation of sulfonamide/sulfonate : The product retains the alkyne backbone, enabling further reactivity .
Key applications :
-
Enzyme inhibition : Irreversible modification of serine hydrolases (e.g., proteases) via covalent binding to active-site serine residues .
-
Materials synthesis : Functionalization of polymers or surfaces via amine/alcohol nucleophiles.
Cycloaddition Reactions
This compound participates in 1,3-dipolar cycloadditions and [2+2] cycloadditions , forming cyclic products such as triazoles or cyclobutenes. These reactions are pivotal in click chemistry and heterocyclic compound synthesis .
1,3-Dipolar Cycloaddition with Azides
Mechanism :
-
Cycloaddition : The alkyne reacts with an organic azide in a concerted-dipolar cycloaddition, forming a triazoline intermediate.
-
Elimination : Rapid elimination of SO₂ and HF occurs via a syn-thermal process, yielding a 1-substituted-1,2,3-triazole .
Conditions :
-
Metal-free : No catalysts required.
-
Temperature : Elevated temperatures (e.g., refluxing THF) accelerate elimination .
[2+2] Cycloaddition with Alkynes
Mechanism :
-
[2+2] cycloaddition : The alkyne reacts with dienes or other alkynes to form a cyclobutene ring.
-
Functionalization : The resulting cyclobutene retains sulfonyl fluoride groups for further SuFEx chemistry .
Conditions :
-
Solvent : Acetonitrile (MeCN).
-
Catalyst : H₂SO₄ (optional).
Elimination Reactions
This compound undergoes elimination reactions to generate reactive intermediates or functionalize molecules. These reactions often follow cycloaddition steps, as seen in triazole synthesis .
Mechanism :
-
Elimination of SO₂/HF : After cycloaddition, syn-elimination of SO₂ and HF occurs, leading to ring contraction or product stabilization .
-
Formation of alkenes/alkynes : The alkyne backbone may remain intact, enabling further reactivity (e.g., click chemistry) .
SuFEx Chemistry
This compound is a key player in sulfur(VI) fluoride exchange (SuFEx) chemistry, enabling the synthesis of sulfonamides, sulfonates, and cyclic sulfonamides (sultams) .
Cyclic Sulfonamide (Sultam) Formation
This compound can react with diamines or diols to form sultams (cyclic sulfonamides), which are valuable in drug discovery and materials science .
Example Reaction :
textThis compound + H₂N-(CH₂)ₙ-NH₂ → Cyclic sulfonamide + HF
Regioselectivity in Cycloadditions
-
1,3-dipolar cycloaddition : The reaction favors anti-regiochemistry due to steric factors, avoiding unfavorable syn-addition .
-
[2+2] cycloaddition : Regioselectivity is influenced by electronic and steric factors, often yielding 1,1-disubstituted cyclobutenes .
Kinetic vs. Thermodynamic Control
-
Kinetic control : Rapid elimination of SO₂/HF after cycloaddition prevents side reactions (e.g., Michael addition) .
-
Thermodynamic control : Higher temperatures favor elimination, stabilizing the final product .
Comparison of Reaction Types
| Reaction Type | Mechanism | Conditions | Product |
|---|---|---|---|
| Nucleophilic substitution | SN2 at sulfur | Mild, nucleophile-dependent | Sulfonamides/sulfonates |
| 1,3-dipolar cycloaddition | Concerted-dipolar addition | Metal-free, elevated temperature | Triazoles |
| [2+2] cycloaddition | Stepwise [2+2] cycloaddition | Acetonitrile, H₂SO₄ (optional) | Cyclobutenes |
| Elimination | Syn-elimination of SO₂/HF | Thermal conditions | Stabilized cyclic products |
Research Findings
-
Functional-group tolerance : The compound exhibits broad functional-group compatibility, enabling use in complex molecular systems .
-
Scalability : Gram-scale synthesis is achievable under optimized conditions (e.g., cyclobutene formation) .
-
Bench stability : Precursors like EDSF (ethene-1,1-disulfonyl difluoride) are bench-stable, simplifying experimental workflows .
Scientific Research Applications
But-3-yne-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of but-3-yne-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and tyrosine . This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares but-3-yne-1-sulfonyl fluoride with structurally related sulfonyl derivatives, focusing on molecular properties, reactivity, and safety:
Key Findings:
Structural Differences :
- The alkyne group in but-3-yne derivatives confers distinct reactivity compared to the alkene in but-3-ene-1-sulfonyl fluoride. Alkynes enable cycloaddition reactions, while alkenes are more suited for electrophilic additions .
- Replacing chloride with fluoride alters leaving-group ability and stability. Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides, making them preferable for controlled reactions .
Electrophilic Reactivity: But-3-yne-1-sulfonyl chloride’s electrophilic sulfonyl chloride group facilitates nucleophilic substitutions (e.g., with amines or alcohols) . The fluoride analog likely participates in SuFEx chemistry, forming stable sulfonate linkages with nucleophiles like phenols or amines.
Safety and Handling :
- But-3-yne-1-sulfonyl chloride is classified as corrosive (H314) and toxic upon ingestion (H302), requiring strict storage at -20°C . The fluoride variant is expected to share similar hazards due to the reactive sulfonyl fluoride group.
Analytical Data: Predicted collision cross-section (CCS) values for but-3-yne-1-sulfonyl chloride suggest utility in mass spectrometry for structural characterization . No CCS data are available for the fluoride or alkene analogs.
Q & A
Q. How can researchers design kinetic studies to differentiate between radical and polar mechanisms in this compound reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
